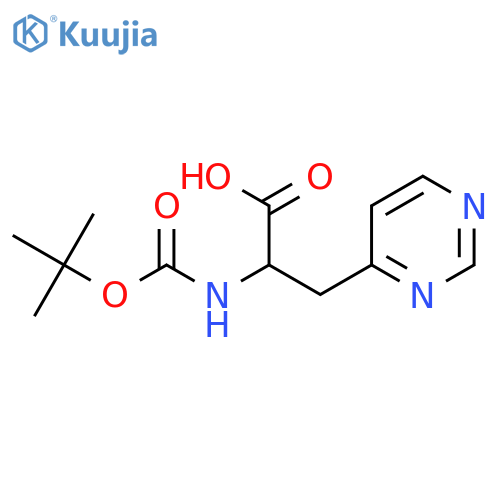Cas no 108868-86-6 (2-{(tert-butoxy)carbonylamino}-3-(pyrimidin-4-yl)propanoic acid)

108868-86-6 structure
商品名:2-{(tert-butoxy)carbonylamino}-3-(pyrimidin-4-yl)propanoic acid
CAS番号:108868-86-6
MF:C12H17N3O4
メガワット:267.281082868576
MDL:MFCD19066194
CID:5230389
PubChem ID:22239966
2-{(tert-butoxy)carbonylamino}-3-(pyrimidin-4-yl)propanoic acid 化学的及び物理的性質
名前と識別子
-
- 2-((tert-Butoxycarbonyl)amino)-3-(pyrimidin-4-yl)propanoic acid
- 2-((tert-Butoxycarbonyl)amino)-3-(pyrimidin-4-yl)propanoicacid
- 2-{[(tert-butoxy)carbonyl]amino}-3-(pyrimidin-4-yl)propanoic acid
- 4-Pyrimidinepropanoic acid, α-[[(1,1-dimethylethoxy)carbonyl]amino]- (9CI)
- 2-{(tert-butoxy)carbonylamino}-3-(pyrimidin-4-yl)propanoic acid
-
- MDL: MFCD19066194
- インチ: 1S/C12H17N3O4/c1-12(2,3)19-11(18)15-9(10(16)17)6-8-4-5-13-7-14-8/h4-5,7,9H,6H2,1-3H3,(H,15,18)(H,16,17)
- InChIKey: PEDGWWWLDZOMMV-UHFFFAOYSA-N
- ほほえんだ: O(C(NC(C(=O)O)CC1C=CN=CN=1)=O)C(C)(C)C
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 6
- 重原子数: 19
- 回転可能化学結合数: 6
- 複雑さ: 327
- トポロジー分子極性表面積: 101
- 疎水性パラメータ計算基準値(XlogP): 0.8
2-{(tert-butoxy)carbonylamino}-3-(pyrimidin-4-yl)propanoic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | Y1106732-5g |
2-((tert-butoxycarbonyl)amino)-3-(pyrimidin-4-yl)propanoic acid |
108868-86-6 | 95% | 5g |
$3500 | 2024-07-23 | |
| Enamine | EN300-1071133-0.1g |
2-{[(tert-butoxy)carbonyl]amino}-3-(pyrimidin-4-yl)propanoic acid |
108868-86-6 | 95% | 0.1g |
$867.0 | 2023-10-28 | |
| Enamine | EN300-1071133-0.25g |
2-{[(tert-butoxy)carbonyl]amino}-3-(pyrimidin-4-yl)propanoic acid |
108868-86-6 | 95% | 0.25g |
$906.0 | 2023-10-28 | |
| Enamine | EN300-1071133-5g |
2-{[(tert-butoxy)carbonyl]amino}-3-(pyrimidin-4-yl)propanoic acid |
108868-86-6 | 95% | 5g |
$2858.0 | 2023-10-28 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1580906-1g |
2-((Tert-butoxycarbonyl)amino)-3-(pyrimidin-4-yl)propanoic acid |
108868-86-6 | 98% | 1g |
¥18169.00 | 2024-08-09 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD292741-1g |
2-((tert-Butoxycarbonyl)amino)-3-(pyrimidin-4-yl)propanoic acid |
108868-86-6 | 95+% | 1g |
¥8575.0 | 2023-04-06 | |
| Enamine | EN300-1071133-1g |
2-{[(tert-butoxy)carbonyl]amino}-3-(pyrimidin-4-yl)propanoic acid |
108868-86-6 | 95% | 1g |
$986.0 | 2023-10-28 | |
| Enamine | EN300-1071133-1.0g |
2-{[(tert-butoxy)carbonyl]amino}-3-(pyrimidin-4-yl)propanoic acid |
108868-86-6 | 1g |
$943.0 | 2023-06-10 | ||
| Enamine | EN300-1071133-0.5g |
2-{[(tert-butoxy)carbonyl]amino}-3-(pyrimidin-4-yl)propanoic acid |
108868-86-6 | 95% | 0.5g |
$946.0 | 2023-10-28 | |
| Enamine | EN300-1071133-10g |
2-{[(tert-butoxy)carbonyl]amino}-3-(pyrimidin-4-yl)propanoic acid |
108868-86-6 | 95% | 10g |
$4236.0 | 2023-10-28 |
2-{(tert-butoxy)carbonylamino}-3-(pyrimidin-4-yl)propanoic acid 関連文献
-
Siyu Ruan,Lin Wang,Yunliang Li,Peiyu Li,Yuhan Ren,Ruichang Gao,Haile Ma Food Funct., 2021,12, 1232-1240
-
Angelina Z. Monroe,William H. Gordon,Jared S. Wood,Gary E. Martin,Jeremy B. Morgan,R. Thomas Williamson Chem. Commun., 2021,57, 5658-5661
-
Chaopeng Fu,Leigh Aldous,Edmund J. F. Dickinson,Richard G. Compton New J. Chem., 2012,36, 774-780
-
4. Water
-
Chris H. Greene Faraday Discuss., 2004,127, 413-423
108868-86-6 (2-{(tert-butoxy)carbonylamino}-3-(pyrimidin-4-yl)propanoic acid) 関連製品
- 2649034-23-9(5-(isocyanatomethyl)-3-methoxy-1,2-oxazole)
- 1361584-63-5(4'-Methyl-2'-nitro-2,4,6-trichlorobiphenyl)
- 2229273-70-3(2-{6,6-dimethylbicyclo3.1.1hept-2-en-2-yl}prop-2-en-1-amine)
- 21312-29-8(3-Iodo-4-methyl-5-nitro-benzoic acid)
- 2137518-26-2(INDEX NAME NOT YET ASSIGNED)
- 1361651-17-3(3-Chloro-4-(2,6-dichlorophenyl)-2-hydroxypyridine)
- 2229204-22-0(1-(3-methoxy-2-methylphenyl)-2,2-dimethylcyclopropylmethanol)
- 4394-04-1(2-(2,6-dimethylphenyl)aminopyridine-3-carboxylic acid)
- 2000536-02-5(2-{3-(aminomethyl)-5-methyloxolan-3-yloxy}ethan-1-ol)
- 2034527-87-0(4-1-(2-methoxyphenyl)cyclopropanecarbonyl-7-phenyl-1lambda6,4-thiazepane-1,1-dione)
推奨される供給者
Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量

pengshengyue
ゴールドメンバー
中国のサプライヤー
大量

Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
